2-Isopropyl-4-methylfuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

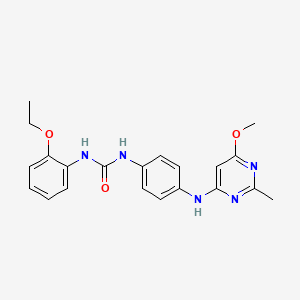

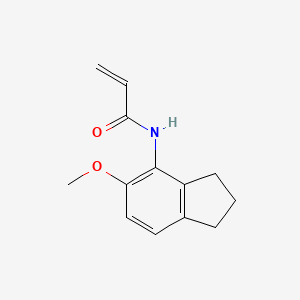

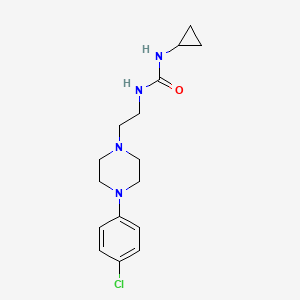

2-Isopropyl-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-methylfuran-3-carboxylic acid consists of a furan ring with a carboxylic acid group and an isopropyl group attached . The presence of the carboxylic acid group contributes to the compound’s reactivity and potential for forming various derivatives .Chemical Reactions Analysis

Carboxylic acids, such as 2-Isopropyl-4-methylfuran-3-carboxylic acid, can undergo a variety of reactions. They can react with alcohols to form esters, a process called Fischer esterification . They can also be converted into acid chlorides by treatment with thionyl chloride .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

2-Isopropyl-4-methylfuran-3-carboxylic acid, although not directly mentioned in the available literature, is related to various furanic and carboxylic acid derivatives, which are subjects of diverse research interests. For instance, the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives showcases the interest in manipulating furanic structures for potential applications in drug design and synthesis (Wang et al., 2001). Moreover, the study on regioselectivity of Palladium(II)-induced intramolecular cyclization highlights the synthetic versatility of furan derivatives and their potential in creating complex organic molecules (Hosokawa et al., 1976).

Mechanistic Insights and Molecular Interactions

Steric effects and resonance in isopropylbenzoic acids have been studied to understand how substituents influence molecular behavior, which is crucial for designing molecules with desired properties and reactivities (Fiedler et al., 1999). Such insights are valuable for the development of new compounds, including those related to 2-Isopropyl-4-methylfuran-3-carboxylic acid.

Pharmaceutical Applications

Though not directly linked to 2-Isopropyl-4-methylfuran-3-carboxylic acid, research into the conversion of carboxylic acids into ketones using cyanocuprates (Genna & Posner, 2011) and the design of allosteric modifiers of hemoglobin (Randad et al., 1991) demonstrate the broad relevance of carboxylic acid derivatives in medicinal chemistry.

Analytical and Synthetic Methodologies

The development of methodologies for the esterification of fatty acids (Lillington et al., 1981) and the preparation of substituted furan- and thiophen-2-carbaldehydes (Chadwick et al., 1973) underscore the importance of chemical transformations in the synthesis and analysis of complex organic molecules, including furan derivatives.

Propriétés

IUPAC Name |

4-methyl-2-propan-2-ylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5(2)8-7(9(10)11)6(3)4-12-8/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAELZIWFXVQDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide](/img/structure/B2662391.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)